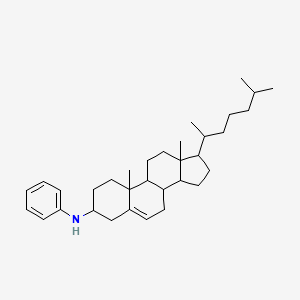

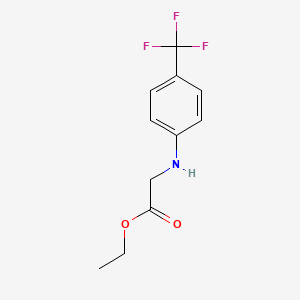

![molecular formula C20H12O B1595230 Dinaphtho[2,3-b:2',3'-d]furan CAS No. 242-51-3](/img/structure/B1595230.png)

Dinaphtho[2,3-b:2',3'-d]furan

Vue d'ensemble

Description

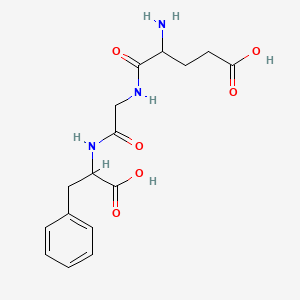

Dinaphtho[2,3-b:2’,3’-d]furan is a chemical compound with the molecular formula C20H12O . It has a molecular weight of 268.3087 .

Synthesis Analysis

A synthetic protocol for the preparation of Dinaphtho[2,3-b:2’,3’-d]furan (DNF–V) derivatives has been reported . The DNF–V derivatives showed high emissive behavior in solid .Molecular Structure Analysis

The molecular structure of Dinaphtho[2,3-b:2’,3’-d]furan consists of 20 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

Dinaphtho[2,3-b:2’,3’-d]furan-5,7,12,13-tetrone, a derivative of Dinaphtho[2,3-b:2’,3’-d]furan, has a density of 1.6±0.1 g/cm3, a boiling point of 588.2±49.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.6 mmHg at 25°C . The enthalpy of vaporization is 87.8±3.0 kJ/mol .Applications De Recherche Scientifique

Organic Semiconducting Materials

Dinaphtho[2,3-b:2',3'-d]furan (DNF) derivatives have been explored for their application in organic semiconducting materials. Nakahara et al. (2014) developed a facile synthetic protocol for DNF-V derivatives, which demonstrated high emissive behavior in solid form. These derivatives showed exceptional carrier mobility, making them suitable for use in solution-processable active organic semiconductors with high emission and mobility (Nakahara et al., 2014). Mitsui et al. (2017) further studied the impact of substitution position and length of alkyl side chains on alkylated DNF derivatives, finding that these modifications enhanced solubility and phase-transition temperatures, and also resulted in deep-blue emission in solid state (Mitsui et al., 2017).

Synthesis and Properties of Expanded Derivatives

Nakanishi et al. (2014) focused on the synthesis and optical properties of butterfly-shaped expanded naphthofuran derivatives. They investigated the effects of the dihedral angle formed by adjacent dinaphthofuran rings and the sizes of the fused aromatic rings on the optical properties of these compounds (Nakanishi et al., 2014).

Antimicrobial Activity

Kırılmış et al. (2009) explored the antimicrobial activity of various dinaphtho[2,1-b]furan derivatives against a range of microorganisms, including Salmonella typhimurium and Escherichia coli. They synthesized a range of compounds from dinaphtho[2,1-b ]furan-2-yl-methanone and tested them for their effectiveness against these organisms (Kırılmış et al., 2009).

Electronic and Spectroscopic Properties

The electronic and spectroscopic properties of dinaphthofurans have been a subject of research due to their potential applications in various devices. Studies like those conducted by Tucker et al. (1993) on fluorescence emission and quenching behavior, and by Griffiths et al. (1972) on the polymorphism in dinaphtho[2, 1–2′, 3′]furan-8, 13-dione, have contributed to understanding the material properties of dinaphthofurans, which could be crucial for their use in electronic devices (Tucker et al., 1993); (Griffiths et al., 1972).

Potential in Drug Synthesis

While excluding direct information on drug use and dosage, it's worth noting that dinaphthofurans have been investigated for their potential in drug synthesis. Lee et al. (2006) synthesized a series of dinaphtho[1,2-b;2',3'-d]furan-7,12-dione derivatives and evaluated their inhibitory activities against receptor tyrosine kinases, demonstrating the potential of these compounds in medicinal chemistry (Lee et al., 2006)

Mécanisme D'action

Target of Action

Dinaphtho[2,3-b:2’,3’-d]furan (DNF) is known to interact with the aryl hydrocarbon receptor and the estrogen receptor . These receptors play a crucial role in various cellular processes, including cell proliferation .

Mode of Action

DNF can induce aryl hydrocarbon receptor-mediated and estrogen receptor-mediated activities . This means that DNF can bind to these receptors and modulate their activity, leading to changes in the cell’s behavior.

Biochemical Pathways

Given its interaction with the aryl hydrocarbon and estrogen receptors, it’s likely that dnf influences pathways related to cell proliferation and hormone signaling .

Pharmacokinetics

Its molecular weight of 2683087 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

DNF has been shown to modulate cell proliferation . In addition, it has been found to exhibit strong inhibitory activity on various cancer cell lines, including human hepatocellular carcinoma cell lines (HepG2 and SMMC-7721 cells), uterine cervix cancer Hela cells, and acute promyelocytic leukemia NB4 cells .

Action Environment

The action of DNF can be influenced by various environmental factors. For instance, DNF derivatives have shown high emissive behavior in solid form, suggesting that the physical state of the compound can affect its properties . Moreover, the handling of DNF requires a well-ventilated place and suitable protective clothing to prevent formation of dust and aerosols .

Propriétés

IUPAC Name |

12-oxapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O/c1-3-7-15-11-19-17(9-13(15)5-1)18-10-14-6-2-4-8-16(14)12-20(18)21-19/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCFGAMKSYQRCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C4=CC5=CC=CC=C5C=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90304807 | |

| Record name | dinaphtho[2,3-b:2',3'-d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

242-51-3 | |

| Record name | NSC167430 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dinaphtho[2,3-b:2',3'-d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-ol](/img/structure/B1595148.png)

![Bis[3,4-dichlorophenyl]sulfone](/img/structure/B1595151.png)

![1-[4-Hydroxy-3-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1595154.png)

![2-(5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetic acid](/img/structure/B1595158.png)